Technical Guide: Synthesis of 1-Methyl-4-phenoxy-1H-indazol-3-amine
Technical Guide: Synthesis of 1-Methyl-4-phenoxy-1H-indazol-3-amine
Executive Summary
Target Molecule: 1-Methyl-4-phenoxy-1H-indazol-3-amine (CAS: 1000018-07-4)
Molecular Formula:
This guide details a robust, two-step convergent synthesis pathway designed for high regioselectivity and scalability. The route utilizes commercially available 2,6-difluorobenzonitrile and phenol as starting materials, leveraging nucleophilic aromatic substitution (
Retrosynthetic Analysis
The strategic disconnection focuses on the pyrazole ring formation. The most reliable method for constructing 3-aminoindazoles with specific substitution patterns is the reaction of ortho-halobenzonitriles with hydrazines.
-
Disconnection: N-N bond and C-N bond of the pyrazole ring.
-
Key Intermediate: 2-Fluoro-6-phenoxybenzonitrile.[1][2][3]
-
Rationale: The nitrile group serves as the electrophile for the amino group formation, while the fluorine atom acts as the leaving group for the ring closure. The phenoxy group is pre-installed to avoid difficult post-cyclization arylation at the sterically crowded 4-position.
-
-
Starting Materials: 2,6-Difluorobenzonitrile and Phenol.[4][5]
Pathway Logic
-
Regiocontrol in Step 1: 2,6-Difluorobenzonitrile is highly activated towards nucleophilic attack. Using controlled stoichiometry allows for mono-substitution to install the phenoxy group selectively.
-
Regiocontrol in Step 2: The use of methylhydrazine introduces a regioselectivity challenge (N1 vs. N2 methylation). However, under optimized conditions, the reaction of 2-fluorobenzonitriles with alkylhydrazines favors the formation of 1-alkyl-3-aminoindazoles due to the nucleophilicity of the
-methyl group and the mechanism of the hydrazone intermediate cyclization.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Fluoro-6-phenoxybenzonitrile
This step involves a controlled
Reagents:
-
2,6-Difluorobenzonitrile (1.0 equiv)
-
Phenol (1.05 equiv)
-
Potassium Carbonate (
) (1.2 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Protocol:
-
Charge: To a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2,6-difluorobenzonitrile (e.g., 13.9 g, 100 mmol) and phenol (9.88 g, 105 mmol).
-
Solvation: Dissolve in DMF (100 mL, 0.5 M concentration).
-
Base Addition: Add anhydrous
(16.6 g, 120 mmol) in one portion. -
Reaction: Heat the mixture to 60–70°C for 4–6 hours.
-
Critical Control: Do not exceed 90°C to prevent the formation of the bis-phenoxy byproduct (2,6-diphenoxybenzonitrile). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[6]
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Purification: Filter the solid, wash with water (
mL) to remove residual DMF and salts. Dry in a vacuum oven at 45°C.-
Yield Expectation: 85–92%.
-
Characterization:
NMR should show a single signal (shift from -102 ppm of starting material).
-
Step 2: Cyclization to 1-Methyl-4-phenoxy-1H-indazol-3-amine
This step constructs the indazole core.
Reagents:
-
2-Fluoro-6-phenoxybenzonitrile (Intermediate from Step 1) (1.0 equiv)
-
Methylhydrazine (3.0 – 5.0 equiv)
-
Solvent: n-Butanol or Ethanol (n-Butanol is preferred for higher reflux temperature).
Protocol:
-
Safety Note: Methylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Charge: Dissolve 2-fluoro-6-phenoxybenzonitrile (e.g., 10.6 g, 50 mmol) in n-Butanol (100 mL).
-
Addition: Add methylhydrazine (7.9 mL, ~150 mmol) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (118°C) for 8–12 hours.
-
Mechanism: The reaction proceeds via nucleophilic attack of the hydrazine on the nitrile to form an amidrazone intermediate, followed by intramolecular displacement of the fluorine. The steric bulk of the phenoxy group may slow the reaction compared to unsubstituted analogs, necessitating the higher boiling solvent (n-BuOH).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylhydrazine.
-
Purification:
-
Resuspend the residue in water/ethyl acetate. Extract with EtOAc.[7]
-
Wash organics with brine, dry over
, and concentrate. -
Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient 100:0 to 95:5).
-
Yield Expectation: 65–75%.
-
Quantitative Data Summary
| Parameter | Step 1: SnAr Substitution | Step 2: Indazole Cyclization |
| Limiting Reagent | 2,6-Difluorobenzonitrile | 2-Fluoro-6-phenoxybenzonitrile |
| Key Reagent | Phenol / | Methylhydrazine |
| Solvent | DMF (Polar Aprotic) | n-Butanol (Polar Protic) |
| Temperature | 60–70°C | 115–118°C (Reflux) |
| Time | 4–6 Hours | 8–12 Hours |
| Typical Yield | 85–92% | 65–75% |
| Key Byproduct | 2,6-Diphenoxybenzonitrile | N2-Methyl isomer (minor) |
Pathway Visualization
The following diagram illustrates the reaction flow and logic.
Caption: Convergent synthesis pathway from 2,6-difluorobenzonitrile to the target indazole.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral features should be confirmed:
-
NMR (DMSO-
, 400 MHz):- 3.80–3.90 ppm (s, 3H): N-Me group. (Distinctive singlet).
-
5.20–5.50 ppm (bs, 2H):
amine protons (Exchangeable with ). - 6.20–6.50 ppm (d, 1H): Indazole C5-H (Shielded by adjacent phenoxy).
- 6.90–7.40 ppm (m, 5H): Phenoxy aromatic protons.
- 7.10–7.50 ppm (m, 2H): Remaining Indazole protons (C6, C7).
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Found
.
-
Troubleshooting & Optimization
-
Regioselectivity Issues: If the N2-methyl isomer (2-methyl-4-phenoxy-2H-indazol-3-amine) is observed, reduce the reaction temperature in Step 2 or switch to ethanol as the solvent. The N1-isomer is thermodynamically favored, but kinetic control often dictates the ratio.
-
Purification: The 3-amino group is weakly basic. If the product co-elutes with impurities, an acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer, extract with EtOAc) is an effective purification method.
References
-
Gao, Y., et al. (2006).[4] "Comparison of PEM Properties of Copoly(aryl ether ether nitrile)s Containing Sulfonic Acid Bonded to Naphthalene." Macromolecules. (Describes the SnAr reactivity of 2,6-difluorobenzonitrile with phenols).
-
Lier, F., et al. (2011).[8] "Development of a Scalable Synthesis of a 3-Aminoindazole." Organic Process Research & Development, 15(4), 831–840. (Foundational protocol for 3-aminoindazole synthesis from 2-fluorobenzonitriles).
-
Zhu, S., et al. (2006). "Regioselective Synthesis of 1-Alkyl-3-aminoindazoles." Journal of Organic Chemistry, 71(7), 2687–2689. (Confirms regioselectivity of alkylhydrazine reactions).
-
ChemicalBook. (n.d.). "Product Entry: 1-Methyl-4-phenoxy-1H-indazol-3-amine (CAS 1000018-07-4)."[9][10] (Verification of target molecule existence).
Sources
- 1. 94088-45-6|2-(Benzyloxy)-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 175204-08-7(2-Fluoro-6-(4-methylphenoxy)benzonitrile) | Kuujia.com [kuujia.com]
- 3. 2-Fluoro-6-phenoxybenzonitrile | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. rsc.org [rsc.org]
- 7. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. 1-Methyl-4-phenoxy-1H-indazol-3-ylamine_cas号1000018-07-4_1-methyl-4-phenoxyindazol-3-amine_分子式_结构式_分 - CAS信息网 [cas-news.com]
- 10. 3-Amino-1-methyl-4-phenoxy-1H-indazole - CAS:1000018-07-4 - Sunway Pharm Ltd [3wpharm.com]
